molecular formula C22H25NO4 B446570 9-(3-ETHOXY-4-METHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE

9-(3-ETHOXY-4-METHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE

Cat. No.: B446570
M. Wt: 367.4g/mol
InChI Key: BFIUAKPLHHKFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-ETHOXY-4-METHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-ETHOXY-4-METHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 3-ethoxy-4-methoxybenzaldehyde with cyclohexane-1,3-dione under acidic conditions to form the intermediate product. This intermediate is then subjected to cyclization and oxidation reactions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

9-(3-ETHOXY-4-METHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

In the field of biology and medicine, 9-(3-ETHOXY-4-METHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has shown potential as a pharmacophore in the design of new drugs. Its derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties .

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 9-(3-ETHOXY-4-METHOXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific derivative and application .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4g/mol

IUPAC Name

9-(3-ethoxy-4-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C22H25NO4/c1-3-27-19-12-13(10-11-18(19)26-2)20-21-14(6-4-8-16(21)24)23-15-7-5-9-17(25)22(15)20/h10-12,20,23H,3-9H2,1-2H3

InChI Key

BFIUAKPLHHKFTM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)OC

Origin of Product

United States

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